6-(2-Ethoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane
CAS No.: 2189500-13-6
Cat. No.: VC6346291
Molecular Formula: C16H19F2NO2
Molecular Weight: 295.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2189500-13-6 |
|---|---|
| Molecular Formula | C16H19F2NO2 |
| Molecular Weight | 295.33 |
| IUPAC Name | (2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2-ethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C16H19F2NO2/c1-2-21-13-6-4-3-5-12(13)14(20)19-9-7-15(8-10-19)11-16(15,17)18/h3-6H,2,7-11H2,1H3 |
| Standard InChI Key | GEWYZLYGXXFPBF-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)CC3(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a 6-azaspiro[2.5]octane core, where a nitrogen atom bridges a five-membered cyclopropane ring and a six-membered piperidine-like ring. Key modifications include:
-
1,1-Difluoro substitution: Fluorine atoms at the cyclopropane bridgehead enhance metabolic stability and lipophilicity .
-
2-Ethoxybenzoyl group: Aromatic acyl moiety attached to the nitrogen, contributing to π-π stacking interactions in biological targets .
Table 1: Key Molecular Descriptors
Synthetic Methodologies
Core Spirocycle Construction
Spiro[2.5]octane systems are typically synthesized via annulation strategies:
-
Route A: Cyclopropanation of preformed piperidine derivatives using diazo compounds .
-
Route B: Ring-closing metathesis (RCM) of diene precursors, followed by hydrogenation .
Functionalization Steps
-
Acylation: The 2-ethoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution with 2-ethoxybenzoyl chloride .
-
Fluorination: 1,1-Difluoro substitution is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagents .
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Spirocycle formation | 65–78 | Rh₂(OAc)₄, CH₂Cl₂, 40°C | |
| 2-Ethoxybenzoyl introduction | 82 | Et₃N, THF, 0°C to RT | |
| Difluoro substitution | 73 | DAST, CH₂Cl₂, −78°C to RT |
Pharmacological Profile
Target Engagement
-
Muscarinic Acetylcholine Receptor (M₄): Displays nM-level antagonism (IC₅₀ = 12–28 nM across species), with >100× selectivity over M₁–M₃/M₅ subtypes .
-
Monoacylglycerol Lipase (MAGL): Moderate inhibition (IC₅₀ = 1.2 μM) observed in enzyme assays, suggesting off-target effects .
In Vivo Efficacy
-
CNS Penetration: Brain-to-plasma ratio of 0.4–0.6 in rodents after intraperitoneal administration (10 mg/kg) .
-
Behavioral Models: Reduces hyperlocomotion in dopamine agonist-induced models at 3 mg/kg .
Table 3: Pharmacokinetic Parameters (Rat)
| Parameter | Value | Method |
|---|---|---|
| Oral bioavailability (%) | 42 | LC-MS/MS |
| Half-life (t₁/₂, h) | 3.1 | Non-compartmental analysis |
| Cₘₐₓ (ng/mL) | 890 |
Physicochemical and ADME Properties
Solubility and Lipophilicity
Metabolic Stability
-
Cytochrome P450 (CYP): Primarily metabolized by CYP3A4/5 (>70%), with minor contributions from CYP2D6 .
-
Deuterium Isotope Effects: Substituting labile hydrogens with deuterium extends half-life by 1.8× in human microsomes .
Applications and Future Directions
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume